molecular formula C20H15ClF2N2O3S B5086000 N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide

カタログ番号 B5086000
分子量: 436.9 g/mol
InChIキー: WEJRHXOCYXPLFG-MSXFZWOLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide, also known as CFTRinh-172, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in regulating ion transport across epithelial membranes. In

科学的研究の応用

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein that regulates ion transport across epithelial membranes. N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been shown to improve CFTR function in cells and animal models of CF, suggesting that it could be a promising therapeutic agent for CF.
In addition to CF, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has also been studied for its potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and diarrhea. CFTR plays a crucial role in regulating ion transport in these diseases, and N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide could potentially be used to improve CFTR function and alleviate symptoms.

作用機序

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide is a selective and potent inhibitor of CFTR chloride channel function. It acts by binding to a specific site on the CFTR protein, known as the regulatory domain, and stabilizing the channel in a closed state. This prevents chloride ions from passing through the channel and disrupting ion transport across epithelial membranes.
Biochemical and Physiological Effects:
N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been shown to improve CFTR function in cells and animal models of CF. It increases the stability of the CFTR protein and enhances chloride channel activity, leading to improved ion transport across epithelial membranes. In addition, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been shown to reduce inflammation and mucus production in the lungs of CF mice, suggesting that it could have additional therapeutic benefits beyond improving CFTR function.

実験室実験の利点と制限

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide is a potent and selective inhibitor of CFTR chloride channel function, making it a valuable tool for studying CFTR biology and physiology. It has been used extensively in cell culture and animal studies to investigate the role of CFTR in disease and to develop new therapeutic strategies. However, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has some limitations in lab experiments, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure that the observed effects are specific to CFTR inhibition.

将来の方向性

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has shown great promise as a potential therapeutic agent for CF and other diseases. Future research directions could include:
1. Developing more potent and selective CFTR inhibitors that could be used in clinical trials.
2. Investigating the long-term safety and efficacy of N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide in animal models and humans.
3. Exploring the potential applications of CFTR inhibitors in other diseases, such as COPD, asthma, and diarrhea.
4. Investigating the mechanisms underlying CFTR dysfunction in CF and other diseases, and developing new therapeutic strategies based on these mechanisms.
5. Developing new methods for delivering CFTR inhibitors to the lungs and other affected organs.
In conclusion, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide is a valuable tool for studying CFTR biology and physiology and has shown great promise as a potential therapeutic agent for CF and other diseases. Future research directions could lead to the development of more potent and selective CFTR inhibitors and new therapeutic strategies for treating CF and other diseases.

合成法

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions, including the condensation of 4-fluorobenzenesulfonyl hydrazide with 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide in its pure form.

特性

IUPAC Name

N-[(Z)-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O3S/c21-19-5-2-6-20(23)18(19)13-28-16-4-1-3-14(11-16)12-24-25-29(26,27)17-9-7-15(22)8-10-17/h1-12,25H,13H2/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRHXOCYXPLFG-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=NNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)/C=N\NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。